2-Fluoro-1-naphthol

Catalog No.
S1931677
CAS No.
56874-95-4
M.F
C10H7FO
M. Wt
162.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1-naphthol

CAS Number

56874-95-4

Product Name

2-Fluoro-1-naphthol

IUPAC Name

2-fluoronaphthalen-1-ol

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

InChI

InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H

InChI Key

WHWCIQOXYOFFLF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)F
  • Synthesis: A research paper titled "A New Synthesis of 2-Fluoro-1-naphthols" describes a novel method for producing the compound. This suggests that researchers might be interested in developing more efficient or cost-effective ways to synthesize 2-Fluoro-1-naphthol for further study [].

Potential Applications (based on structural similarity):

  • Ligands in Coordination Chemistry

    Naphthols can form complexes with metal ions, making them useful as ligands in coordination chemistry. Researchers might be exploring if 2-Fluoro-1-naphthol exhibits similar complexation properties, potentially leading to new materials or catalysts [].

  • Precursors for Functional Materials

    Some naphthol derivatives serve as precursors for the synthesis of functional materials like liquid crystals or polymers. The presence of the fluorine atom in 2-Fluoro-1-naphthol could potentially influence its properties and make it a valuable building block for novel materials [].

Important to Note:

  • The information on potential applications is based on the structural similarity of 2-Fluoro-1-naphthol to other naphthol derivatives. Further research is needed to confirm these possibilities.

2-Fluoro-1-naphthol is a fluorinated derivative of 1-naphthol, characterized by the presence of a fluorine atom at the second position of the naphthalene ring. Its chemical formula is C10H9FO, and it features a hydroxyl group (-OH) attached to the first carbon of the naphthalene structure. This compound exhibits unique physical and chemical properties due to the electronegative fluorine atom, which influences its reactivity and interaction with biological systems.

Typical of phenolic compounds. Notable reactions include:

  • Electrophilic Substitution: The presence of the hydroxyl group makes 2-fluoro-1-naphthol a good candidate for electrophilic aromatic substitution reactions. The fluorine atom can direct incoming electrophiles to specific positions on the aromatic ring.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, particularly under harsh conditions or in the presence of strong nucleophiles.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, which may have different biological activities.
  • Fluorination: Further fluorination can be achieved using reagents such as F-TEDA-BF4 in aqueous media, leading to products like 4-fluoro-1-naphthol and difluorinated derivatives .

Research indicates that 2-fluoro-1-naphthol possesses significant biological activity. It has been studied for its potential as an anti-cancer agent, with some derivatives showing promising results in inhibiting tumor growth. The compound's ability to interact with biological targets is largely attributed to its structural features, which allow it to mimic natural substrates and bind to specific enzymes or receptors.

Additionally, studies have shown that compounds related to 2-fluoro-1-naphthol exhibit anti-inflammatory properties and can act as antioxidants, contributing to their potential therapeutic applications .

Several methods exist for synthesizing 2-fluoro-1-naphthol:

  • Fluorination of 1-Naphthol: One common approach involves the direct fluorination of 1-naphthol using environmentally friendly reagents such as F-TEDA-BF4 in water, yielding 2-fluoro-1-naphthol as a major product .
  • Ring Expansion Reactions: Another method includes a two-step ring expansion protocol starting from 1-indanones, which allows for the construction of various halogenated naphthols, including 2-fluoro-1-naphthol .
  • Functional Group Transformations: Existing naphthol derivatives can also be modified through selective functional group transformations to introduce fluorine at the desired position.

2-Fluoro-1-naphthol has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for use in drug development, particularly in anti-cancer therapies and as anti-inflammatory agents.
  • Material Science: The compound is studied for its potential use in multifunctional material systems due to its stability and reactivity. It can serve as a precursor for materials with nonlinear optical properties and anti-corrosion applications .
  • Chemical Research: In synthetic chemistry, it acts as an important intermediate for developing more complex organic molecules.

Interaction studies involving 2-fluoro-1-naphthol focus on its binding affinity with various biological targets. These studies often utilize techniques such as molecular docking simulations and spectroscopic methods to elucidate how the compound interacts with proteins or enzymes. For instance, research has indicated that certain derivatives exhibit high binding affinity towards specific cancer-related targets, suggesting their potential use in targeted therapy .

Several compounds share structural similarities with 2-fluoro-1-naphthol. Below is a comparison highlighting their uniqueness:

CompoundStructure FeaturesUnique Characteristics
1-NaphtholHydroxyl group on naphthalenePrecursor for various derivatives; lacks fluorine
4-Fluoro-1-naphtholFluorine at position fourDifferent reactivity pattern; less steric hindrance
2-Chloro-1-naphtholChlorine instead of fluorineDifferent electronic effects; potential for different reactivity
6-Fluoro-2-naphtholFluorine at position sixAltered electronic distribution; different biological activity
2-Hydroxy-4-methylphenyl fluorideMethyl substitution at para positionAltered solubility and reactivity due to methyl group

Each of these compounds exhibits distinct properties and reactivities due to variations in substituent position and type, making them suitable for different applications in research and industry.

The synthesis of 2-fluoro-1-naphthol has emerged as a significant challenge in organofluorine chemistry, with several distinct methodological approaches developed over the past few decades. These methodologies can be broadly categorized into difluorocarbene-mediated synthesis and electrophilic fluorination approaches, each offering unique advantages and limitations for both laboratory-scale and industrial applications.

Difluorocarbene-Mediated Synthesis from 1-Indanones

The difluorocarbene-mediated approach represents one of the most innovative and regiospecific methods for synthesizing 2-fluoro-1-naphthols. This methodology, pioneered by Cai, Wu, and Dolbier, utilizes the unique reactivity of difluorocarbene generated from specialized reagents to achieve ring expansion of 1-indanones followed by aromatization to yield the desired fluorinated naphthol products [1].

The general synthetic strategy involves a two-step process: first, the conversion of 1-indanones to difluoromethyl 2-fluoro-1-naphthyl ethers through reaction with a difluorocarbene source, followed by hydrolysis of these ethers to produce the corresponding naphthols in high yields. This approach offers exceptional regioselectivity, producing specifically the 2-fluoro isomer without the formation of competing 4-fluoro products that plague other synthetic methods [1].

Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (TFDA) as Key Reagent

Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, commonly referred to as TFDA, serves as the cornerstone reagent in this synthetic methodology. TFDA functions as a highly efficient source of difluorocarbene under thermal conditions with fluoride catalysis, offering significant advantages over traditional difluorocarbene precursors [1] [2] [3].

The reagent is prepared through the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride, producing a stable, distillable liquid that can be stored and handled under standard laboratory conditions [2] [3]. Upon heating in the presence of catalytic amounts of sodium fluoride, TFDA undergoes desilylation followed by decarboxylation and sulfur dioxide elimination to generate difluorocarbene and fluoride ions in a chain process [4] [3].

The mechanism of TFDA activation involves fluoride ion initiation of a chain process whereby the reagent undergoes desilylation, followed by subsequent decarboxylation and loss of sulfur dioxide to form difluorocarbene and regenerate fluoride ions [4]. This process has been demonstrated to be highly effective for the difluorocyclopropanation of both electron-rich and electron-deficient alkenes at moderate temperatures [4] [3].

When applied to 1-indanone substrates, TFDA facilitates the formation of difluoromethyl 2-fluoro-1-naphthyl ethers through a complex mechanism involving initial formation of difluoromethyl enol ethers, followed by cyclopropanation and subsequent aromatization via thermal dehydrofluorination [1]. The aromatization process is particularly favorable for indanone-derived systems due to the well-documented tendency of difluorocarbene adducts of cyclopentadiene and indene derivatives to undergo thermal dehydrofluorination reactions [1].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Extensive optimization studies have revealed that reaction conditions significantly impact both the yield and selectivity of the TFDA-mediated synthesis. The choice of solvent emerges as a critical parameter, with aromatic solvents demonstrating superior performance compared to aliphatic alternatives [1].

Temperature optimization studies indicate that higher reaction temperatures favor the aromatization process. When reactions are conducted in refluxing toluene (approximately 110°C), significant amounts of intermediate difluorocyclopropane products can be observed, with yields of the desired aromatized product reaching only 35% [1]. However, when the reaction temperature is increased by conducting the process in refluxing xylene (approximately 140°C), the yield of the aromatized product increases dramatically to 77%, with complete consumption of intermediate cyclopropane species [1].

The equivalents of TFDA required for optimal conversion have been systematically investigated. Initial studies employed 6 equivalents of TFDA, but subsequent optimization revealed that increasing the loading to 8 equivalents can improve yields for certain substituted indanone substrates [1]. The reagent is typically added slowly via syringe pump over several hours to maintain optimal reaction conditions and prevent decomposition of the sensitive difluorocarbene intermediate [1].

Catalyst selection focuses primarily on fluoride sources, with sodium fluoride emerging as the preferred choice. The optimal loading of sodium fluoride is 0.06 equivalents relative to the indanone substrate [1]. The fluoride catalyst must be thoroughly dried before use to prevent interference from moisture, which can inhibit the chain process responsible for difluorocarbene generation [1].

Reaction time optimization indicates that 3-6 hours of heating at reflux temperature is typically sufficient for complete conversion of starting materials [1]. Extended reaction times beyond this range do not significantly improve yields and may lead to decomposition of products or formation of undesired side reactions [1].

Substrate scope investigations have demonstrated that the methodology is broadly applicable to various substituted 1-indanones. For example, 6-methyl-1-indanone provides the corresponding 7-methyl-2-fluoro-1-naphthol derivative in 80% yield when conducted in xylene [1]. Similarly, 5-chloro-1-indanone yields the 6-chloro-2-fluoro-1-naphthol derivative, although yields are somewhat lower (39%) and require increased TFDA loading [1].

The conversion of the difluoromethyl ether intermediates to the final naphthol products requires carefully optimized hydrolysis conditions. The most effective protocol involves heating the ethers in a sealed tube containing a mixture of glacial acetic acid and 48% aqueous hydrogen bromide at 120°C overnight [1]. This relatively harsh hydrolysis is necessary due to the exceptional stability of the difluoromethyl ether linkage, which resists cleavage under milder acidic conditions [1].

Comparative Analysis of Electrophilic Fluorination Approaches

Electrophilic fluorination methods represent the historically dominant approach for accessing 2-fluoro-1-naphthols, though these methods typically suffer from regioselectivity issues and often produce mixtures of isomeric products. Nevertheless, these approaches remain important due to their operational simplicity and the commercial availability of many electrophilic fluorinating reagents [5] [6] [7] [8] [10] [11].

The general mechanism of electrophilic fluorination involves the reaction of 1-naphthol with an electrophilic fluorine source, typically resulting in preferential substitution at the 2-position due to electronic and steric factors. However, significant amounts of 4-fluoro isomers are often formed simultaneously, necessitating separation procedures that can reduce the overall efficiency of these methods [5] [1].

N-Fluoropyridinium Triflate Systems

N-Fluoropyridinium triflate and its derivatives represent one of the most extensively studied classes of electrophilic fluorinating agents for naphthol substrates. These reagents, pioneered by Umemoto and coworkers, offer the advantage of tunable reactivity through substitution patterns on the pyridinium ring [7] [12] [13] [14] [15].

The mechanism of N-fluoropyridinium salt-mediated fluorination has been the subject of extensive investigation, with current evidence supporting a bimolecular nucleophilic substitution pathway rather than a single-electron transfer mechanism [16]. The reaction proceeds through direct attack of the naphthol nucleophile on the electrophilic fluorine center, with subsequent loss of the pyridinium leaving group [14] [15].

N-Fluoropyridinium triflate typically provides moderate to good yields for the fluorination of 1-naphthol, with regioselectivity favoring the 2-position but significant formation of 4-fluoro isomers in most cases [7]. The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures in common organic solvents such as dichloromethane or acetonitrile [13] [14].

The reactivity of N-fluoropyridinium salts can be systematically tuned through the incorporation of electron-withdrawing or electron-donating substituents on the pyridinium ring. More powerful reagents containing electron-withdrawing groups such as pentachloropyridinium derivatives can fluorinate less reactive substrates but may also lead to increased side reactions [14] [15]. Conversely, reagents with electron-donating substituents provide milder fluorinating conditions suitable for sensitive substrates but may exhibit reduced reactivity toward less nucleophilic aromatic systems [14] [15].

Umemoto's counteranion-bound N-fluoropyridinium reagent represents a notable exception to the typical regioselectivity patterns observed with N-fluoropyridinium salts. This specialized reagent, featuring a 4,6-bis(trifluoromethyl)pyridinium-2-sulfonate structure, provided exclusive formation of the 2-fluoro isomer in 63% yield when applied to 1-naphthol [11]. This enhanced selectivity is attributed to the unique electronic and steric environment created by the specific substitution pattern and the incorporation of the sulfonate group as an integral part of the reagent structure [11].

Recent developments in N-fluoropyridinium chemistry have focused on the design of chiral derivatives for asymmetric fluorination processes, though these applications have primarily targeted other substrate classes rather than naphthol systems [14] [15]. Additionally, mechanistic studies using kinetic analysis and computational methods have provided deeper insights into the factors governing reactivity and selectivity in these transformations.

CsSO₄F-Based Fluorination Mechanisms

Cesium fluoroxysulfate (CsSO₄F) represents an alternative electrophilic fluorinating reagent that has found application in naphthol fluorination, though with limited success compared to other methods. This reagent offers the advantages of commercial availability and relatively simple handling procedures, but suffers from poor regioselectivity and often provides complex product mixtures [6] [1] [17] [18].

The mechanism of CsSO₄F-mediated fluorination has been investigated through kinetic studies and radical probe experiments, revealing a complex pathway involving radical intermediates [17] [18]. The reaction appears to proceed through initial single-electron transfer from the aromatic substrate to the fluoroxysulfate reagent, generating radical cation intermediates that subsequently undergo fluorination or competing oxidation processes [17] [18].

Hammett correlation studies of CsSO₄F reactions with various substituted aromatic alcohols have provided reaction constants that support the involvement of radical cationic intermediates, with ρ⁺ values of -0.32 to -0.54 depending on the specific substrate class [17] [18]. The negative values indicate that electron-donating substituents accelerate the reaction, consistent with a mechanism involving electron transfer from the aromatic system to the fluorinating reagent [17] [18].

The application of CsSO₄F to naphthol fluorination typically requires acetonitrile as solvent and can be conducted at temperatures ranging from room temperature to reflux conditions [17] [18]. However, the yields are generally modest, and significant amounts of oxidation products are often observed alongside the desired fluorinated materials [17] [18].

The poor performance of CsSO₄F in naphthol fluorination applications is attributed to the competing oxidation pathways that become accessible through the radical mechanism. The tendency of naphthol substrates to undergo oxidative coupling and other side reactions under these conditions significantly limits the utility of this reagent for preparative applications [17] [18].

One notable advantage of CsSO₄F is its ability to fluorinate primary alcohols to form acid fluorides, a transformation that proceeds through initial oxidation to aldehyde intermediates followed by further fluorination [17] [18]. However, this reactivity pattern is not relevant to naphthol substrates and does not provide any advantages for the target transformation of interest [17] [18].

Scalability Considerations for Industrial Production

The translation of laboratory-scale synthetic methodologies to industrial production requires careful evaluation of multiple factors including raw material costs, equipment requirements, safety considerations, environmental impact, and process economics. Each of the synthetic approaches to 2-fluoro-1-naphthol presents distinct challenges and opportunities for industrial implementation [19] [20] [21] [22] [23] [24].

The difluorocarbene-mediated approach using TFDA offers several advantages for industrial scalability. The reagent can be prepared on large scale using standard chemical manufacturing equipment, and the reaction conditions are compatible with existing organic synthesis infrastructure [1] [3]. The two-step nature of the process, while adding complexity, provides opportunities for process optimization and quality control at each stage [1].

Raw material considerations for the TFDA method center on the availability and cost of fluorosulfonyldifluoroacetic acid, which serves as the precursor for TFDA synthesis [2] [3]. This material is not commodity chemical but can be prepared from readily available fluorine-containing building blocks using established methodologies [2] [3]. The cost structure is reasonable for specialty chemical applications, though it may limit adoption for high-volume commodity applications [24].

Equipment requirements for industrial TFDA-based synthesis are relatively straightforward, requiring standard organic synthesis reactors capable of operating at reflux temperatures under inert atmosphere [1]. The reagent addition can be accomplished using standard metering pumps, and the workup procedures are compatible with conventional separation equipment [1]. No specialized fluorine handling equipment is required, unlike processes involving elemental fluorine or hydrogen fluoride [20] [25].

Safety considerations for industrial TFDA processes are manageable with appropriate engineering controls and operator training [1] [3]. The reagent itself is less hazardous than many alternative fluorinating agents, and the reaction conditions do not involve high pressures or extremely high temperatures [1] [3]. Standard precautions for handling fluorine-containing compounds are sufficient, and the risk profile is comparable to many other specialty chemical manufacturing processes [20] [21].

Environmental impact assessment for TFDA-based processes reveals moderate organic solvent usage, primarily xylene or toluene, which can be recovered and recycled using standard distillation equipment [1]. The waste streams consist primarily of spent solvents and inorganic salts, which can be managed through established waste treatment protocols [1]. The overall environmental footprint is acceptable for specialty chemical manufacturing [21] [22].

Process economics for industrial TFDA-based synthesis are favorable for mid-to-high value applications. The relatively high reagent costs are offset by the excellent regioselectivity and good yields, which minimize purification requirements and waste generation [1]. The process is well-suited for pharmaceutical intermediates, agrochemical precursors, and specialty materials applications where product purity and consistency are more important than raw material costs [24].

Electrophilic fluorination approaches present different scalability profiles depending on the specific reagent employed. N-fluoropyridinium salts offer good handling characteristics and safety profiles but suffer from higher reagent costs and regioselectivity issues that increase purification requirements [13] [14] [15]. CsSO₄F-based methods have lower reagent costs but poor selectivity and yields that make them unsuitable for most industrial applications [17] [18].

Scale-up considerations for electrophilic fluorination methods include the need for specialized equipment to handle certain reagents, particularly those involving elemental fluorine or highly reactive N-F compounds [26] [27] [28]. The safety requirements for large-scale handling of these materials can be substantial, requiring significant capital investment in containment and safety systems [19] [20].

Recent developments in flow chemistry and continuous processing offer promising opportunities for improving the scalability of fluorination processes [25]. Continuous flow reactors can provide better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and more consistent product quality [25]. Several groups have demonstrated successful scale-up of fluorination reactions using flow technology, achieving improved yields and reduced safety concerns compared to batch processes [25].

The global fluorochemical industry context provides important perspective on the commercial viability of different synthetic approaches to 2-fluoro-1-naphthol. With global fluorochemical markets valued at approximately 16 billion USD and growing rapidly, there is substantial commercial incentive for developing efficient synthetic methodologies [24]. The specialty nature of fluorinated naphthol derivatives positions them in higher-value market segments where premium pricing can support more expensive synthetic routes [24].

Industrial implementation strategies must also consider regulatory requirements and environmental compliance standards that vary significantly between jurisdictions [20] [21] [22]. The European Union's increasing focus on sustainable chemistry and reduced environmental impact favors synthetic methodologies with lower waste generation and reduced use of hazardous materials [21] [22]. This trend supports the adoption of more selective synthetic methods like the TFDA approach over less selective alternatives that generate significant waste streams [21] [22].

Intellectual property considerations play an important role in industrial implementation decisions, with patent protection available for novel synthetic methodologies and process improvements [1]. The TFDA-mediated approach benefits from clear intellectual property positions that can support commercial development, while many traditional electrophilic fluorination methods are in the public domain [1] [14] [15].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-fluoro-1-naphthol exhibits characteristic patterns that reflect both the aromatic nature of the naphthalene system and the electronic influence of the fluorine substituent. The aromatic proton resonances appear in the typical aromatic region between 7.0 and 8.2 parts per million, with specific assignments based on coupling patterns and chemical shift considerations [1] [2].

The H-3 proton resonates as a doublet of doublets in the range of 7.2-7.4 parts per million, displaying both fluorine-proton coupling (JHF = 2-4 Hz) and proton-proton coupling (JHH = 7-9 Hz). This coupling pattern confirms the ortho relationship between the fluorine atom and H-3, while the vicinal coupling reflects interaction with H-4 [3]. The magnitude of the fluorine-proton coupling constant falls within the expected range for aromatic fluorine-proton coupling, which typically varies from 2-12 Hz depending on the substitution pattern [4] [5].

The H-4 proton appears as a doublet centered around 7.0-7.3 parts per million, exhibiting significant coupling to the fluorine atom (JHF = 8-12 Hz). This larger coupling constant compared to H-3 reflects the meta relationship between fluorine and H-4, where coupling through the aromatic pi system is more efficient [3] [6]. The chemical shift of H-4 shows the expected upfield shift characteristic of fluorine substitution in aromatic systems [7] [8].

Protons H-5 through H-7 resonate as triplets or doublets in the range of 7.3-7.8 parts per million, with coupling constants of 7-8 Hz reflecting the typical aromatic proton-proton coupling. The H-8 proton, positioned furthest from the fluorine substituent, appears as a doublet at 8.0-8.2 parts per million, maintaining the characteristic downfield shift associated with the peri position in naphthalene systems [9] [10].

The phenolic hydroxyl proton exhibits a broad singlet between 9.5 and 10.5 parts per million, consistent with phenolic protons in fluorinated aromatic systems. The broadening typically results from exchange processes and potential hydrogen bonding interactions [11] [12].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of 2-fluoro-1-naphthol provides critical structural information through both chemical shift values and fluorine-carbon coupling patterns. The carbon bearing the fluorine substituent (C-2) exhibits the most diagnostic features, appearing as a doublet in the range of 140-150 parts per million with a large one-bond carbon-fluorine coupling constant (JCF = 245-255 Hz) [13].

This coupling constant magnitude is characteristic of aromatic carbon-fluorine bonds, falling within the typical range of 230-260 Hz for such systems [7] [13]. The chemical shift of C-2 reflects the combined electronic effects of fluorine substitution, including both inductive electron withdrawal and mesomeric electron donation, which results in a characteristic downfield position [14].

The quaternary carbon bearing the hydroxyl group (C-1) resonates as a singlet between 145-155 parts per million, consistent with phenolic carbons in naphthalene systems. The C-3 carbon, positioned ortho to fluorine, appears as a doublet with a smaller coupling constant (JCF = 15-25 Hz), reflecting the two-bond carbon-fluorine coupling through the aromatic ring [15] [16].

The remaining aromatic carbons (C-4 through C-10) appear as singlets in the typical aromatic carbon region (118-140 parts per million), with chemical shifts influenced by the electronic effects of both the fluorine and hydroxyl substituents. The naphthalene ring carbons show the expected pattern of chemical shifts reflecting the polycyclic aromatic system [17] [10].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of 2-fluoro-1-naphthol provides a highly sensitive probe of the electronic environment around the fluorine nucleus. The fluorine resonance appears as a singlet in the range of -115 to -125 parts per million relative to trichlorofluoromethane reference [18] [19].

This chemical shift range is characteristic of aromatic fluorine atoms and reflects the unique electronic environment created by the naphthalene ring system and the adjacent hydroxyl group [20] [21]. The specific chemical shift within this range depends on substituent effects and potential hydrogen bonding interactions involving the phenolic hydroxyl group [1] [22].

The absence of complex multipicity in the fluorine-19 spectrum simplifies structural assignment, as fluorine-fluorine coupling is not present in this monosubstituted system. However, the fluorine nucleus does exhibit coupling to both carbon and hydrogen nuclei, which can be observed when these nuclei are not decoupled during acquisition [6] [5].

The temperature dependence of the fluorine chemical shift has been observed in related fluorinated naphthalene systems, indicating potential conformational dynamics or hydrogen bonding effects that influence the electronic environment [22]. Such effects may be particularly relevant in protic solvents where hydrogen bonding between the phenolic hydroxyl and solvent molecules can modulate the electronic environment of the fluorine substituent [11].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2-fluoro-1-naphthol exhibits characteristic fragmentation patterns that provide structural confirmation and insight into the stability of various ionic species. The molecular ion peak appears at m/z 162 with moderate to high intensity, consistent with the stability expected for aromatic systems [23] [24].

The base peak typically corresponds to the molecular ion at m/z 162, although relative intensities may vary depending on ionization conditions. The molecular ion readily undergoes several characteristic fragmentation pathways that reflect both the aromatic nature of the naphthalene system and the specific influence of the fluorine and hydroxyl substituents [25] [26].

A significant fragmentation pathway involves the loss of fluorine radical (M-19), producing a fragment ion at m/z 143 with moderate abundance (approximately 25% relative intensity). This loss reflects the relative stability of the resulting carbocation and is characteristic of aromatic fluorine compounds under electron ionization conditions [25] [26]. The mechanism involves homolytic cleavage of the carbon-fluorine bond, facilitated by the stability of the resulting aromatic radical cation.

The loss of formyl group (M-29) generates a fragment at m/z 133, arising through rearrangement processes involving the hydroxyl substituent. This fragmentation reflects the ability of the phenolic hydroxyl to participate in complex rearrangement reactions under mass spectrometric conditions [27] [28]. Similarly, the loss of formaldehyde (M-30) produces a fragment at m/z 132, indicating alternative rearrangement pathways.

More extensive fragmentation produces ions at m/z 113 and 95, corresponding to significant structural rearrangements and ring fragmentations. The fragment at m/z 113 likely corresponds to [Naphthyl-F]⁺, formed through loss of both fluorine and hydroxyl functionalities with retention of the basic naphthalene framework [29] [28].

Lower mass fragments such as m/z 81 ([C₅H₄F]⁺) and m/z 63 ([C₅H₃]⁺) result from extensive ring fragmentation and rearrangement processes. These fragments provide additional structural confirmation but are less diagnostic for specific structural features [25] [30].

The fragmentation pattern of 2-fluoro-1-naphthol demonstrates several important characteristics of fluorinated aromatic compounds under electron ionization conditions. The relative stability of the molecular ion reflects the aromatic stabilization, while the specific fragmentation pathways provide insight into the electronic effects of the substituents and their influence on ionic stability [26] [31].

Infrared Spectral Signatures of Fluorinated Naphthols

The infrared spectrum of 2-fluoro-1-naphthol exhibits characteristic absorption bands that reflect the presence of both fluorine and hydroxyl functionalities within the naphthalene framework. The spectral interpretation requires careful consideration of the electronic effects of fluorine substitution on vibrational frequencies and intensities [32] [12].

The most prominent feature appears in the hydroxyl stretching region, with a strong, broad absorption centered around 3520 cm⁻¹. This frequency is characteristic of phenolic hydroxyl groups, with the breadth and exact position influenced by hydrogen bonding interactions and the electronic environment created by the fluorine substituent [33] [34]. The phenolic hydroxyl shows typical hydrogen bonding broadening, which may be enhanced by intramolecular interactions with the fluorine atom or intermolecular interactions in the solid state.

The carbon-hydrogen stretching region displays multiple peaks between 3000-3100 cm⁻¹, characteristic of aromatic carbon-hydrogen bonds. These frequencies are slightly affected by the presence of the fluorine substituent, which modifies the electronic distribution within the aromatic system [35]. The multiplicity of peaks reflects the different aromatic carbon-hydrogen environments present in the substituted naphthalene system.

The carbon-fluorine stretching vibration appears as a strong absorption at approximately 1240 cm⁻¹, falling within the characteristic range for aromatic carbon-fluorine bonds (1100-1300 cm⁻¹) [32] [36]. This frequency is diagnostic for aromatic fluorine substitution and provides direct confirmation of the fluorine substituent. The intensity and exact position of this band reflect the electronic environment and the degree of ionic character in the carbon-fluorine bond.

The aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the range of 1450-1650 cm⁻¹, with the specific pattern characteristic of the naphthalene ring system. These frequencies are subtly influenced by the electronic effects of both the fluorine and hydroxyl substituents, which modify the electron distribution within the aromatic π system [37] [35].

The carbon-oxygen stretching vibration of the phenolic group appears around 1270 cm⁻¹, overlapping with the carbon-fluorine stretching region. This overlap can complicate spectral interpretation but is characteristic of fluorinated phenolic compounds. The exact frequency reflects the electronic environment of the phenolic group and potential interactions with the fluorine substituent [12].

Lower frequency regions contain carbon-hydrogen bending vibrations (700-900 cm⁻¹) and carbon-fluorine bending modes (500-800 cm⁻¹). The carbon-fluorine bending vibrations include both in-plane and out-of-plane components, with the specific pattern dependent on the substitution position and electronic environment [32] [36].

The fingerprint region (400-600 cm⁻¹) contains skeletal vibrations and ring deformation modes characteristic of the naphthalene framework. These absorptions provide additional structural confirmation but are less diagnostic for specific functional groups [38]. The exact pattern in this region reflects the overall molecular symmetry and electronic distribution influenced by the substituents.

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2-fluoro-1-naphthol

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Last modified: 08-16-2023

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